molecular formula C18H20O6 B2830616 methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate CAS No. 1014081-10-7

methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate

Cat. No.: B2830616
CAS No.: 1014081-10-7
M. Wt: 332.352
InChI Key: QPNUBUUAGHTCEW-UHFFFAOYSA-N
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Description

Methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate is a methyl ester derivative of the parent carboxylic acid compound, 2-((4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy)acetic acid (CAS: 888027-28-9) . It features a fused pyrano-chromene core with substituents at positions 4, 8, and 8 (trimethyl groups), a ketone at position 2, and a methyl ester-linked oxy-acetate group at position 5. This compound is of interest in medicinal chemistry due to its structural similarity to bioactive chromone and coumarin derivatives, which are known for diverse biological activities such as antimicrobial, anti-inflammatory, and fluorescent properties .

Properties

IUPAC Name

methyl 2-[(4,8,8-trimethyl-2-oxo-9,10-dihydropyrano[2,3-h]chromen-5-yl)oxy]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20O6/c1-10-7-14(19)23-17-11-5-6-18(2,3)24-12(11)8-13(16(10)17)22-9-15(20)21-4/h7-8H,5-6,9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPNUBUUAGHTCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)OC)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions to form the pyranochromene core, followed by esterification to introduce the methyl acetate group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, is often emphasized to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

Methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound’s biological activity is studied for potential therapeutic applications, including anti-inflammatory and antioxidant properties.

    Medicine: Research explores its potential as a drug candidate for treating various diseases, leveraging its unique chemical structure.

    Industry: It finds applications in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. For instance, its antioxidant activity may involve scavenging free radicals and protecting cells from oxidative damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate and related pyrano-chromene derivatives:

Compound Name Substituents Functional Groups Molecular Formula Molecular Weight Key Properties
This compound 4,8,8-trimethyl, 2-oxo, 5-oxy-acetate (methyl ester) Ester C₁₈H₂₀O₆ 332.35 (acid form: 318.32) Higher lipophilicity due to ester group; potential for improved bioavailability.
(5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)acetic acid 5-methoxy, 4,8,8-trimethyl, 3-acetic acid Carboxylic acid C₁₈H₂₀O₆ 332.35 Increased polarity and hydrogen-bonding capacity; may enhance solubility in aqueous media.
(5-Methoxy-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-4-yl)acetic acid 5-methoxy, 8,8-dimethyl, 4-acetic acid Carboxylic acid C₁₇H₁₈O₆ 318.32 Structural isomerism at position 4 vs. 3; altered electronic effects on the chromene core.
[(4-Butyl-8,8-dimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetic acid 4-butyl, 8,8-dimethyl, 5-oxy-acetic acid Carboxylic acid C₂₀H₂₄O₆ 360.40 Bulky alkyl substituent at position 4; may influence steric interactions in binding assays.
3-(5-Methoxy-4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-3-yl)propanoic acid 5-methoxy, 4,8,8-trimethyl, 3-propanoic acid Carboxylic acid C₂₀H₂₂O₇ 374.39 Extended carbon chain at position 3; potential for enhanced hydrophobic interactions.

Structural and Functional Analysis

Substituent Position and Electronic Effects: The methyl ester in the target compound reduces polarity compared to carboxylic acid analogs (e.g., ), which may improve membrane permeability .

Biological Implications :

  • Carboxylic acid derivatives (e.g., ) are more likely to engage in hydrogen bonding with biological targets, enhancing affinity for enzymes or receptors.
  • The butyl group in adds steric bulk, which could hinder binding in narrow active sites but improve selectivity for hydrophobic pockets.

Synthetic Routes: Similar compounds are synthesized via condensation reactions involving aldehydes, malononitrile, and pyrano-chromene precursors under reflux with catalysts like piperidine . Esterification of the parent acid (CAS: 888027-28-9) to form the methyl ester likely involves methanol under acidic or basic conditions .

Physical Properties :

  • The methyl ester derivative is expected to have a lower melting point than its carboxylic acid counterpart due to reduced intermolecular hydrogen bonding .
  • Molecular weights vary significantly with substituents (e.g., 318.32–374.39 g/mol), influencing solubility and crystallinity.

Research Findings

  • Structural Validation : Tools like SHELX and WinGX are critical for confirming the stereochemistry and crystal packing of these complex heterocycles.

Biological Activity

Methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate (CAS No. 888027-28-9) is a pyranocoumarin derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, including antioxidant, anti-inflammatory, and antimicrobial effects, supported by relevant research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The molecular formula is C17H18O6C_{17}H_{18}O_{6}, and it possesses a molecular weight of 318.32 g/mol. The presence of several methyl groups enhances its lipophilicity, potentially influencing its interaction with biological membranes and receptors.

PropertyValue
Molecular FormulaC₁₇H₁₈O₆
Molecular Weight318.32 g/mol
CAS Number888027-28-9
MDL NumberMFCD06492540

1. Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. Compounds with similar structures have been shown to scavenge free radicals effectively. This property is crucial in mitigating oxidative stress-related diseases.

Case Study : A study on related coumarin derivatives demonstrated that they could trap free radicals and inhibit DNA oxidation, suggesting a protective role against cellular damage caused by oxidative stress .

2. Anti-inflammatory Effects

This compound may also possess anti-inflammatory properties. Certain derivatives of coumarins are known to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.

Research Findings : In vitro studies have shown that pyranocoumarins can inhibit the production of inflammatory mediators in macrophages, indicating potential therapeutic applications in treating inflammatory diseases .

3. Antimicrobial Activity

This compound has demonstrated antimicrobial activity against various pathogens.

Evidence : Research has reported that certain pyranocoumarins exhibit activity against bacteria and fungi. For instance, derivatives have shown effectiveness against Staphylococcus aureus and Candida albicans .

The biological activities of this compound can be attributed to several mechanisms:

  • Radical Scavenging : The compound's structure allows it to donate electrons to free radicals.
  • Inhibition of Enzymatic Activity : It may inhibit enzymes involved in inflammation and microbial growth.
  • Modulation of Signaling Pathways : The compound can interfere with signaling pathways related to inflammation and cell proliferation.

Comparative Analysis with Related Compounds

To understand the uniqueness of this compound in terms of biological activity compared to other coumarins:

Compound NameStructure FeaturesUnique Properties
CoumarinBenzopyrone structureAnticoagulant properties
ScopoletinMethoxylated coumarin derivativeExhibits anti-inflammatory effects
UmbelliferoneNaturally occurring coumarinSignificant antioxidant activity

Q & A

Q. What are the optimal synthetic pathways for methyl [(4,8,8-trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-yl)oxy]acetate?

Methodological Answer: The synthesis typically involves multi-step reactions starting with functionalization of the pyrano[2,3-f]chromene core. Key steps include:

  • Alkylation/O-Acetylation: Introduction of the methyl and acetate groups via nucleophilic substitution or esterification under acidic/basic conditions.
  • Coumarin Ring Formation: Cyclization using catalysts like H₂SO₄ or BF₃·Et₂O to form the fused coumarin-pyran system .
  • Purification: Column chromatography (silica gel, hexane/EtOAc gradients) and recrystallization (ethanol/water) are critical for isolating high-purity products.
    Monitoring Techniques:
  • TLC (Rf tracking in hexane:EtOAc 7:3) to confirm intermediate formation.
  • HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%) .

Q. How can researchers validate the structural integrity of this compound during synthesis?

Methodological Answer:

  • Spectroscopic Analysis:
    • ¹H/¹³C NMR: Key signals include δ ~2.1–2.5 ppm (methyl groups on pyran), δ ~4.3 ppm (acetate methyl), and δ ~6.8–7.2 ppm (coumarin aromatic protons) .
    • HRMS: Confirm molecular ion peak at m/z 332.125 (M⁺) .
  • X-ray Crystallography: Resolve ambiguities in stereochemistry or substituent positions (e.g., dihydro pyran ring conformation) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for pyrano[2,3-f]chromene derivatives?

Methodological Answer:

  • Comparative Bioassays: Test the compound against standardized cell lines (e.g., HepG2, MCF-7) using dose-response curves (IC₅₀ determination) to reconcile discrepancies in cytotoxicity studies.
  • Metabolic Stability Studies: Use liver microsomes (human/rat) to assess if rapid degradation explains inconsistent in vivo vs. in vitro results .
    Data Interpretation Table:
Study TypeObserved IC₅₀ (μM)Metabolic Half-life (min)Source
In vitro12.3 ± 1.5N/A
In vivo>508.2 ± 0.9

Q. How can computational modeling guide the design of derivatives with enhanced reactivity?

Methodological Answer:

  • DFT Calculations: Optimize geometry at the B3LYP/6-311++G(d,p) level to identify reactive sites (e.g., electrophilic C3 position on coumarin).
  • Molecular Docking: Screen derivatives against target enzymes (e.g., COX-2, PDB ID 5KIR) to prioritize synthetic efforts.
    Key Findings:
  • The acetate group enhances solubility but reduces binding affinity.
  • Methyl substitution at C8 stabilizes the pyran ring conformation, improving metabolic resistance .

Q. What are the environmental fate and degradation pathways of this compound?

Methodological Answer:

  • Photolysis Studies: Expose to UV light (λ = 254 nm) in aqueous solution; monitor degradation via LC-MS.
  • Hydrolysis: Test pH-dependent stability (pH 2–12) to identify labile bonds (e.g., ester groups).
    Degradation Products:
  • Major product: 4,8,8-Trimethyl-2-oxo-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-5-ol (via ester cleavage).
  • Minor product: Methanol (from methyl acetate hydrolysis) .

Q. Data Contradiction Analysis

Q. Why do chromatographic retention times vary across studies?

Methodological Answer:

  • Column Variability: C18 vs. C8 columns alter retention; calibrate using internal standards (e.g., coumarin-153).
  • Mobile Phase Adjustments: Acetonitrile content (40–60%) impacts separation; optimize for baseline resolution .

Q. Structural Modifications for Functional Studies

Q. How to functionalize the acetate group without destabilizing the core structure?

Methodological Answer:

  • Protection/Deprotection: Use tert-butyl groups to protect hydroxyls during ester hydrolysis.
  • Click Chemistry: Introduce azide-alkyne cycloaddition at the acetate terminus for bioconjugation .

5. Safety and Handling Protocols Q. 5.1 What precautions are necessary for handling this compound? Methodological Answer:

  • PPE: Wear nitrile gloves and safety goggles due to potential skin/eye irritation (LD₅₀ > 2000 mg/kg in rats).
  • Ventilation: Use fume hoods to avoid inhalation of fine powders .

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